
Ethyl 4-amino-3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-amino-3-hydroxybutanoate is an organic compound with the molecular formula C6H13NO3. It is a derivative of butanoic acid and contains both amino and hydroxy functional groups, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the asymmetric reduction of ethyl 4-halo-3-oxobutanoate, which is prepared via the diketene route using either chlorine or bromine . The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymatic reduction using halohydrin dehalogenase, nitrilase, carbonyl reductase, and lipase has been reported to be effective in producing optically pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-amino-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ethyl 4-oxo-3-hydroxybutanoate.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-amino-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl 4-amino-3-hydroxybutanoate involves its interaction with various molecular targets and pathways. The amino and hydroxy groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 4-amino-3-hydroxybutanoate can be compared with other similar compounds, such as:
Ethyl 4-chloro-3-hydroxybutanoate: Used as a chiral intermediate in the synthesis of atorvastatin, a cholesterol-lowering drug.
Ethyl 4-bromo-3-hydroxybutanoate: Another chiral intermediate with similar applications in pharmaceutical synthesis.
Ethyl 4-cyano-3-hydroxybutanoate: Used as a synthon in the production of l-carnitine and other biologically active compounds.
Propriétés
Formule moléculaire |
C6H13NO3 |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
ethyl 4-amino-3-hydroxybutanoate |
InChI |
InChI=1S/C6H13NO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4,7H2,1H3 |
Clé InChI |
HPMBWEVQPZMKJM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



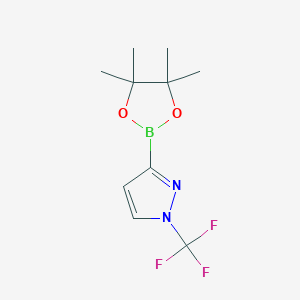
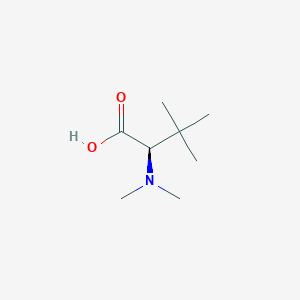
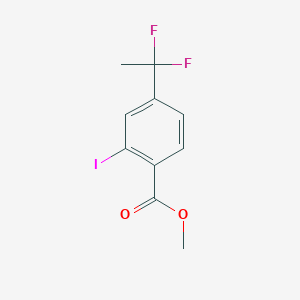
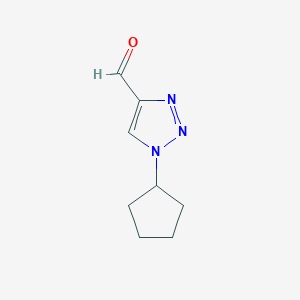
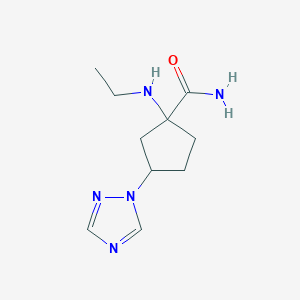
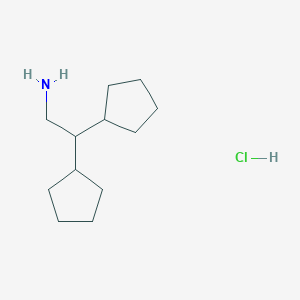

![4-(1h-Benzo[d]imidazol-2-yl)butan-2-amine](/img/structure/B13564901.png)

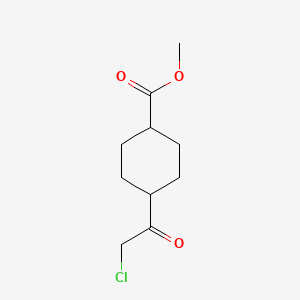
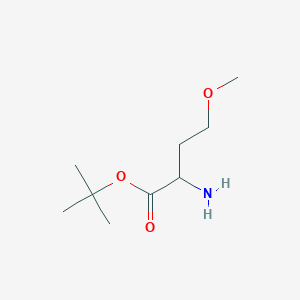
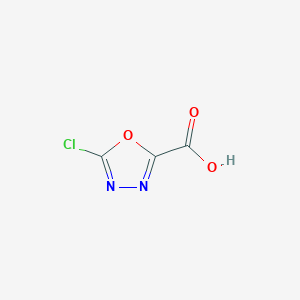
![(1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13564942.png)
